Bis(trimethylsilyl) succinate

Description

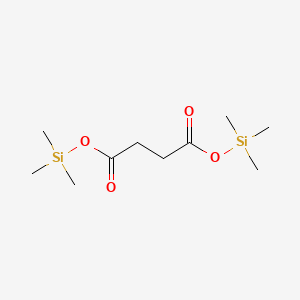

Structure

3D Structure

Properties

IUPAC Name |

bis(trimethylsilyl) butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUDZINXVRFXLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)CCC(=O)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334520 | |

| Record name | Butanedioic acid, bis(trimethylsilyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40309-57-7 | |

| Record name | Bis(trimethylsilyl) succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40309-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, bis(trimethylsilyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis Trimethylsilyl Succinate

Direct Silylation Approaches to Bis(trimethylsilyl) Succinate (B1194679)

The most straightforward method for synthesizing bis(trimethylsilyl) succinate is the direct silylation of succinic acid. This approach leverages silylating agents to convert the carboxylic acid groups into trimethylsilyl (B98337) esters.

Utilizing Hexamethyldisilazane (B44280) (HMDS) for Carboxylic Acid Silylation

Hexamethyldisilazane (HMDS) is a widely employed and efficient reagent for the silylation of a broad range of functional groups, including carboxylic acids. wikipedia.orgpharmacompass.com The reaction of succinic acid with HMDS provides a direct route to bis(trimethylsilyl) succinate. This method is favored for its operational simplicity and the formation of ammonia (B1221849) as the only byproduct, which can be easily removed from the reaction mixture. wikipedia.org The silylation of carboxylic acids with HMDS is often efficient and can be performed under mild conditions. wikipedia.org

Catalytic Systems in Bis(trimethylsilyl) Succinate Formation (e.g., Iodine Catalysis)

To enhance the reactivity of silylating agents like HMDS, catalytic systems are often employed. Iodine has proven to be an effective and practically neutral catalyst for the trimethylsilylation of alcohols and carboxylic acids with HMDS. researchgate.netorganic-chemistry.org The use of catalytic amounts of iodine can significantly accelerate the reaction rate, particularly for less reactive or sterically hindered substrates. researchgate.net This catalytic method offers a convenient and high-yielding procedure for the preparation of silyl (B83357) esters. researchgate.netorganic-chemistry.org Research has shown that a variety of catalysts can be used for silylation with HMDS, including sulfonic acids, metal chlorides, and various heterogeneous catalysts. researchgate.net

Solvent-Free Reaction Conditions for Enhanced Sustainability

In line with the principles of green chemistry, solvent-free reaction conditions have been developed for the silylation of carboxylic acids. researchgate.netrsc.org Conducting the reaction between succinic acid and HMDS without a solvent offers several advantages, including reduced waste generation, lower energy consumption, and simplified product isolation. researchgate.net These solvent-free methods can be highly efficient, sometimes proceeding to completion simply by mixing the reactants, occasionally with gentle heating. researchgate.netrsc.org The use of solvent-free conditions for the silylation of alcohols has been shown to be particularly effective for sterically hindered substrates that are unreactive in solution. researchgate.net Succinic acid itself has been utilized as an organo-catalyst in solvent-free syntheses, highlighting the move towards more environmentally benign chemical processes. acgpubs.org

Synthesis of Bis(trimethylsilyl) Succinate Derivatives from Precursors

An alternative to direct silylation involves the synthesis of bis(trimethylsilyl) succinate derivatives from specialized precursor molecules. These methods often provide access to a wider range of succinate derivatives with varied functionalities.

Transformations from Cyclobutenones to Silylated Butadiene-1,4-diones and Subsequent Reactions

A notable pathway to succinate derivatives involves the thermal or photochemical ring-opening of 3,4-bis(trimethylsilyl)cyclobut-3-ene-1,2-dione. acs.org This reaction yields 2,3-bis(trimethylsilyl)-1,3-butadiene-1,4-dione, a stable bisketene. acs.org This bisketene is a versatile intermediate that can react with various nucleophiles. For instance, its reaction with water leads to the formation of (E)- and (Z)-2,3-bis(trimethylsilyl)succinic anhydrides. acs.org The reactivity of the bisketene with different solvents has been correlated using the Winstein-Grunwald equation. acs.org The synthesis of substituted cyclobutenones, the precursors to these bisketenes, can be achieved from 2,3-bis(trimethylsilyl)-cyclobutenedione through reactions like the Wittig reaction. scholaris.ca The electrocyclic ring-opening of cyclobutenes is a well-studied process, with the torquoselectivity being influenced by the substituents. researchgate.net

Alcoholysis and Amination of Bis(trimethylsilyl)-1,2-bisketenes Leading to Succinate Esters and Amides

The 1,2-bisketene, (Me₃SiC=C=O)₂, serves as a key precursor for the synthesis of a variety of succinate derivatives through reactions with nucleophiles like alcohols and amines. nih.govnih.gov

The reaction of this bisketene with alcohols in the presence of a lithium alkoxide catalyst provides an efficient route to meso and dl succinate esters of the form (Me₃SiCHCO₂R)₂. nih.gov The stereoselectivity of this reaction is dependent on the alcohol used, with the dl/meso ratio varying significantly. nih.gov Uncatalyzed reactions with alcohols tend to result in desilylation as the main reaction pathway. nih.govresearchgate.net

Similarly, the amination of the bisketene with primary amines proceeds in two distinct steps, initially forming ketenylcarboxamides, which then react further to yield succinamides. nih.govresearchgate.net This stepwise reaction allows for the synthesis of mixed succinamides by using two different amines sequentially. nih.gov The reaction with secondary amines can lead to the formation of aminodihydrofuranones. researchgate.net Furthermore, sequential reaction with an alcohol and then an amine, or vice versa, can produce mixed ester amides. nih.gov The kinetics of these amination reactions have been studied, revealing complex dependencies on the amine concentration. nih.gov

Formation of Silylated Succinates via Polymer Degradation Processes

The synthesis of bis(trimethylsilyl) succinate can be conceptually linked to the degradation of specific biodegradable polymers, followed by a silylation step. This approach involves the breakdown of a polymer to yield succinic acid or its esters, which are then converted to the desired silylated compound. The primary polymer of interest in this context is poly(butylene succinate) (PBS), an aliphatic polyester (B1180765) known for its biodegradability. europlas.com.vnmdpi.com

The degradation of PBS can be achieved through several methods, including hydrolytic and enzymatic degradation. europlas.com.vnnih.gov These processes break the ester bonds within the polymer chain, leading to the formation of its constituent monomers, succinic acid and 1,4-butanediol (B3395766), as well as oligomers. nih.govmdpi.com

Following the degradation of the polymer, the resulting succinic acid can be isolated and subsequently derivatized. Silylation is a common derivatization technique used to increase the volatility and thermal stability of compounds for analysis, such as gas chromatography-mass spectrometry (GC-MS). researchgate.net In this step, a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is reacted with the succinic acid. unife.itinformahealthcare.com This reaction replaces the acidic protons of the carboxylic acid groups with trimethylsilyl (TMS) groups, yielding bis(trimethylsilyl) succinate.

While the degradation of PBS and the silylation of succinic acid are established processes, the direct, one-pot synthesis of bis(trimethylsilyl) succinate from the degradation of PBS is not a widely documented method. The process is typically performed in two distinct stages: polymer degradation and subsequent silylation of the degradation products.

Table 1: Polymer Degradation and Silylation Data

| Parameter | Description | Value/Condition |

| Polymer | Starting material for degradation | Poly(butylene succinate) (PBS) |

| Degradation Method | Process to break down the polymer | Hydrolytic or Enzymatic Degradation |

| Primary Degradation Products | Monomers released from the polymer | Succinic acid, 1,4-butanediol |

| Silylating Agent | Reagent for the silylation step | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Final Product | The target silylated compound | Bis(trimethylsilyl) succinate |

Reactivity and Reaction Mechanisms of Bis Trimethylsilyl Succinate

Intramolecular Cyclization Reactions

A principal reaction pathway for bis(trimethylsilyl) succinate (B1194679) involves intramolecular cyclization, a process driven by the high affinity of silicon for oxygen.

Under thermal conditions, bis(trimethylsilyl) succinate readily undergoes an intramolecular cyclization to form succinic anhydride (B1165640). researchgate.netresearchgate.net This conversion has been observed as a subsequent reaction following the depolymerization of poly(ethylene succinate) with silylating agents, where the initially formed bis(trimethylsilyl) succinate cyclizes into the more stable anhydride. researchgate.net The reaction is efficient and results in the formation of succinic anhydride and hexamethyldisiloxane (B120664) as the byproduct. For instance, heating at 80°C has been shown to effect this transformation. researchgate.net

The cyclization of bis(trimethylsilyl) succinate to succinic anhydride is believed to proceed through an intramolecular nucleophilic substitution mechanism. The key steps are outlined below:

Nucleophilic Attack: The oxygen atom of one trimethylsilyl (B98337) ester group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule.

Tetrahedral Intermediate: This attack forms a transient, cyclic tetrahedral intermediate.

Elimination: The intermediate collapses, leading to the elimination of a trimethylsiloxy group as a leaving group. The strong Si-O bond formation in the byproduct, hexamethyldisiloxane ((CH₃)₃Si-O-Si(CH₃)₃), provides a significant thermodynamic driving force for the reaction.

This pathway is consistent with the general reactivity of silyl (B83357) esters and explains the clean conversion to the five-membered succinic anhydride ring. researchgate.netpearson.com

Thermal Conversion of Bis(trimethylsilyl) Succinate to Succinic Anhydride

Silyl Transfer Reactions and their Reactivity Implications

The trimethylsilyl groups in bis(trimethylsilyl) succinate are not merely protecting groups; their ability to participate in silyl transfer reactions is a key aspect of the compound's reactivity. Silylation is a common derivatization technique where an active hydrogen in groups like –OH or –COOH is replaced by a silyl group, such as trimethylsilyl. This process is reversible under certain conditions, allowing the TMS group to be transferred to other nucleophiles present in the reaction medium.

This lability means that in the presence of other alcohols, amines, or even water, an equilibrium can be established where the silyl group is exchanged. This dynamic behavior implies that bis(trimethylsilyl) succinate can act as a silylating agent itself, transferring a TMS group to a suitable acceptor. The efficiency of this transfer depends on the relative nucleophilicity and steric environment of the competing nucleophiles. This reactivity is crucial in multi-step syntheses where controlled silylation or desilylation is required.

Nucleophilic Reactivity of the Ester Moiety in Bis(trimethylsilyl) Succinate

The carbonyl carbons of the silyl ester groups in bis(trimethylsilyl) succinate are electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of standard alkyl esters but is often enhanced due to the nature of the trimethylsiloxy leaving group.

Reactions with nucleophiles such as alcohols or water can lead to transesterification or hydrolysis, respectively. acs.org

Reaction with Alcohols (Transesterification): In the presence of an alcohol, a nucleophilic acyl substitution can occur to yield a mono-alkyl, mono-silyl succinate or, with sufficient alcohol, a dialkyl succinate.

Reaction with Water (Hydrolysis): The reaction with water is typically rapid, leading to the hydrolysis of one or both silyl ester groups to regenerate the carboxylic acid functions. The resulting succinic acid can then undergo dehydration to form succinic anhydride, especially if the reaction is heated. acs.org This hydrolysis followed by cyclization is mechanistically related to the direct thermal conversion described in section 3.1.

The reaction of the related 2,3-bis(trimethylsilyl)-1,3-butadiene-1,4-dione with water rapidly forms (E)- and (Z)-2,3-bis(trimethylsilyl)succinic anhydrides as the initial products, highlighting the propensity of these systems to form the anhydride structure upon interaction with nucleophiles. acs.org

Stereochemical Considerations in Reactions Involving Bis(trimethylsilyl) Succinate

While bis(trimethylsilyl) succinate itself is an achiral molecule, its reactions can be influenced by stereochemical factors, particularly when it is used as a precursor for chiral molecules or when it reacts with chiral reagents.

Direct stereoselective reactions involving bis(trimethylsilyl) succinate are not extensively documented, but significant insights can be drawn from the vast body of research on the stereoselective synthesis of other chiral succinate derivatives. These methods illustrate how stereocontrol can be achieved in succinate systems.

Asymmetric Catalysis: One powerful strategy involves the asymmetric hydrogenation of substituted succinate precursors. For example, a Rh-catalyzed asymmetric hydrogenation-condensation has been used to synthesize a variety of chiral succinate dehydrogenase inhibitors with high efficiency and excellent stereoselectivity (up to 99% enantiomeric excess, ee). nih.govnih.gov

Cocatalysis Strategy: A dual-catalyst system using Rh(II) and a chiral phosphoric acid (CPA) has been developed for the three-component assembly of polyfunctionalized chiral succinate derivatives, yielding products with adjacent quaternary and tertiary stereocenters in high yields and enantioselectivities. chinesechemsoc.org

Chiral Auxiliaries: The use of chiral auxiliaries attached to a succinate-related precursor can direct the stereochemical outcome of a reaction. For instance, the electrochemical carboxylation of cinnamic acid derivatives bearing a chiral oxazolidinone auxiliary has been shown to produce chiral 2-phenylsuccinic esters stereoselectively. researchgate.net

Photocyclization: Stereocontrol can also be achieved through photocyclization of specifically designed chiral precursors. The photocyclization of an axially chiral 1,2-bisbenzylidenesuccinate amide ester, prepared using L-prolinol as a chiral auxiliary, serves as a key step in the formal synthesis of (−)-podophyllotoxin. rsc.org

These examples demonstrate that by employing chiral catalysts, auxiliaries, or specially designed substrates, it is possible to exert precise control over the stereochemistry of succinate derivatives.

| Method | Catalyst / Auxiliary | Key Feature | Reported Stereoselectivity |

| Asymmetric Hydrogenation | Rhodium (Rh) complex | One-pot hydrogenation-condensation | Up to 99% ee nih.govnih.gov |

| Cocatalysis | Rh₂(esp)₂ and Chiral Phosphoric Acid (CPA) | Three-component assembly of polyfunctionalized succinates | Excellent enantioselectivity chinesechemsoc.org |

| Electrochemical Carboxylation | 4R-(diphenylmethyl)-oxazolidin-2-one | Chiral auxiliary directs CO₂ addition | Diastereoselective researchgate.net |

| Photocyclization | L-prolinol | Creates an atropoisomeric amide ester precursor | Stereoselective cyclization rsc.org |

Applications of Bis Trimethylsilyl Succinate and Its Derivatives in Advanced Organic Synthesis

As a Reagent for Carboxylic Acid Activation and Esterification

The transformation of carboxylic acids into their trimethylsilyl (B98337) esters, such as bis(trimethylsilyl) succinate (B1194679), is a fundamental strategy for activating the carboxyl group. researchgate.net This silylation process enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. The reaction of succinic acid with a silylating agent like hexamethyldisilazane (B44280) (HMDS) can yield bis(trimethylsilyl) succinate. researchgate.net This conversion is advantageous as it often proceeds under mild and neutral conditions, avoiding the harsh reagents sometimes required for acid activation. researchgate.net

The resulting silyl (B83357) ester is primed for esterification. The trimethylsilyl group acts as a good leaving group, readily displaced by alcohols to form the corresponding esters. This method is particularly useful for synthesizing esters from sensitive alcohol substrates where traditional acid-catalyzed esterification might fail or lead to side products. The activation is potent enough that even hindered alcohols can be esterified in high yields. psu.edu A plausible mechanism for Lewis acid-promoted esterification involves the silylation of both the alcohol and the nitrile (in the context of a Pinner-type reaction), creating a more nucleophilic silyl ether and a highly electrophilic nitrilium cation, which then react to form an intermediate that hydrolyzes to the final ester. beilstein-journals.org

Precursor for the Synthesis of Complex Organic Architectures

The bifunctional nature of bis(trimethylsilyl) succinate, combined with the reactivity of its silyl ketene (B1206846) acetal (B89532) derivatives, makes it a valuable starting material for constructing intricate molecular frameworks, including those with specific stereochemistry.

Bis(trimethylsilyl) succinate is a key precursor to silyl ketene acetals, which are crucial nucleophiles in reactions for synthesizing β-amino acid derivatives. researchgate.net A primary route is the Mannich-type reaction, a three-component condensation involving an aldehyde, an amine, and an enolizable carbonyl compound (or its equivalent, like a silyl ketene acetal). organic-chemistry.org

In a key strategy, the silyl ketene acetal derived from a succinate reacts with an imine (often generated in situ from an aldehyde and an amine). This addition reaction forms a new carbon-carbon bond and establishes the β-amino ester backbone. organic-chemistry.org Various catalysts, including Lewis acids like boron trifluoride diethyl etherate or Lewis bases, can promote this reaction, often with high diastereoselectivity. nih.gov For instance, the reaction of bis(trimethylsilyl)ketene acetals with N-tert-butanesulfinyl imines can be stereodivergent; by choosing either a Lewis acid or a Lewis base as the promoter, different stereoisomers of the resulting β-amino acid can be synthesized from the same chiral starting material. researchgate.netnih.gov This methodology provides a powerful and flexible one-pot protocol for accessing chiral β²,²,³-amino acids. researchgate.netnih.gov

Table 1: Catalytic Approaches for Mannich-Type Reactions in β-Amino Acid Synthesis

| Catalyst Type | Promoter Example | Key Feature | Reference |

| Lewis Acid | Boron Trifluoride Etherate | Promotes addition with specific stereocontrol. | nih.gov |

| Lewis Base | Tetrabutylammonium difluorotriphenylsilicate | Can induce opposite stereochemistry to Lewis acids. | nih.gov |

| Diarylborinic Acid | Diarylborinic Acid Esters | Efficiently generates iminium ions for coupling. | organic-chemistry.org |

| Hafnium (IV) | Hf(OTf)₄ | Catalyzes reaction with N,O-acetals. | organic-chemistry.org |

The reactivity of succinate-derived silyl ketene acetals extends to the synthesis of chiral cyclic structures. Asymmetric catalysis is central to these transformations, enabling the construction of stereocenters with high enantioselectivity. google.com For example, enantioselective additions of glycolate-derived silyl ketene acetals to aldehydes, catalyzed by a system of silicon tetrachloride and a chiral Lewis base, can produce α,β-dihydroxy esters, which are precursors to cyclic compounds like lactones. acs.org

The strategic use of chiral auxiliaries or catalysts allows for the controlled formation of cyclic systems. In one approach, the intramolecular Mannich reaction of a functionalized ferrocene (B1249389) derivative, formed from a bisenamine, leads to the creation of an amino-substituted nsf.govferrocenophane, a type of chiral cyclic compound. beilstein-journals.org Furthermore, enantioselective α-chlorination of cyclic silyl ketene acetals derived from 2-arylbutyrolactones using N-chlorosuccinimide and a chiral squaramide catalyst can generate tertiary α-chloro esters with high enantiomeric excess. nih.gov These chlorinated products are valuable intermediates for further stereospecific substitution reactions to build more complex chiral rings. nih.gov

The aldol (B89426) addition of substituted silyl ketene acetals to pyruvate (B1213749) esters, mediated by chiral metal complexes, provides succinate derivatives with high diastereoselectivity, which can serve as building blocks for complex cyclic natural products. scielo.br

Bis(trimethylsilyl) succinate and related silylated monomers are instrumental in modern polycondensation reactions to form succinamides and polyamides. The traditional synthesis of polyamides often involves the reaction of a diamine with a diacid chloride. libretexts.org Using silylated diamines, which can be prepared in situ, significantly enhances the reactivity of the amine nucleophile, allowing for the synthesis of high-molecular-weight aromatic polyamides under milder conditions. acs.org

This methodology has been successfully applied to produce robust polymers like poly(p-phenylene terephthalamide) (PPTA), the material known as Kevlar. nih.gov By employing in situ silylated diamines, researchers have achieved higher molecular weights for PPTA than those obtained through classical industrial methods. nih.gov The process often involves adding trimethylchlorosilane (TMSCl) to the diamine solution before introducing the diacid chloride. acs.org

While succinic acid itself can be challenging to use in high-temperature polymerizations due to its tendency to form cyclic imides, its activated derivatives offer a solution. researchgate.net The polycondensation of active succinates, such as bis(4-chlorophenyl)sebacate, with diamines can produce high-molecular-weight polysuccinamides. researchgate.net The use of silylated monomers helps to circumvent the low nucleophilicity of aromatic diamines and the solubility issues of the resulting polymers, making it a convenient and powerful method for synthesizing advanced polyamide materials. acs.orgnih.gov

Table 2: Comparison of Polyamidation Methods

| Method | Monomers | Conditions | Key Advantage | Reference |

| Classical | Diamine + Diacid Chloride | Low temperature, polar aprotic solvents | Well-established | nih.gov |

| In Situ Silylation | Diamine + TMSCl, then Diacid Chloride | Low temperature (-25 to 0 °C) | High reactivity, high molecular weight polymers | acs.org |

| Active Esters | Diamine + Active Diester of Succinic Acid | Varies, e.g., 60 °C in DMSO | Avoids intramolecular cyclization of succinic acid | researchgate.net |

Construction of Chiral Cyclic Compounds

Potential in Cross-Coupling Methodologies for C-C and C-X Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. tcichemicals.comchemicke-listy.czresearchgate.net Silyl enol ethers, which are readily derived from precursors like bis(trimethylsilyl) succinate, are valuable partners in these reactions. nsf.govrsc.org They serve as enolate equivalents that react under milder conditions and with greater functional group tolerance than traditional alkali metal enolates. nsf.gov

Recent advancements have shown the potential of silyl enol ethers in various cross-coupling manifolds:

α-Arylation: Rhodium(III)-catalyzed C-H functionalization can directly couple silyl enol ethers with benzamides to achieve α-arylation, forming precursors for dihydroisoquinolones. nsf.gov

Oxidative Coupling: Silver-catalyzed intermolecular cross-coupling of silyl enol ethers can produce 1,4-diketones or, when coupled with activated methylene (B1212753) compounds, can lead to diverse tricarbonyl derivatives. organic-chemistry.orgnih.govacs.org These reactions are thought to proceed via free-radical pathways. nih.govacs.org

Dicarbofunctionalization: Iron-catalyzed multicomponent reactions can couple silyl enol ethers with alkyl halides and Grignard reagents, forming two new C-C bonds in a single step. rsc.org

While direct cross-coupling of bis(trimethylsilyl) succinate itself is less common, its conversion to the corresponding bis(silyl ketene acetal) unlocks its utility as a C4 building block in these powerful bond-forming reactions. The Suzuki-Miyaura reaction, for example, is a versatile C-C bond-forming reaction known for its mild conditions and tolerance of various functional groups, making it suitable for complex substrates. mdpi.com The principles of using organoboron compounds in Suzuki reactions could potentially be extended to silylated succinate derivatives, offering a pathway to novel molecular architectures.

Applications in Polymer Chemistry and Materials Science

Utilization as a Monomer or Co-Monomer in Polymerization Processes

Bis(trimethylsilyl) succinate (B1194679) is a valuable monomer for the synthesis of aliphatic polyesters through polycondensation reactions. The use of silylated monomers, such as bis(trimethylsilyl) esters of dicarboxylic acids, offers a significant advantage in polyester (B1180765) synthesis. This method, often referred to as silyl-mediated polycondensation, involves the reaction of the silylated dicarboxylic acid with a diol. The reaction proceeds under milder conditions compared to traditional melt polycondensation and is driven by the formation of a stable and volatile byproduct, trimethylsilanol (B90980) (TMSOH), or its condensation product, hexamethyldisiloxane (B120664) (HMDSO). This facilitates the removal of the leaving group and drives the polymerization reaction toward high molecular weight polymers.

The polycondensation of bis(trimethylsilyl) succinate with various diols, such as 1,4-butanediol (B3395766) or ethylene (B1197577) glycol, yields important biodegradable polymers like poly(butylene succinate) (PBS) and poly(ethylene succinate) (PES), respectively. researchgate.netmdpi.com The general reaction scheme involves the nucleophilic attack of the diol's hydroxyl group on the carbonyl carbon of the silyl (B83357) ester, leading to the formation of an ester linkage and the elimination of trimethylsilanol.

While direct polycondensation of dicarboxylic acids with diols is common, the silyl-mediated approach can offer better control and avoid the high temperatures that can cause side reactions. rsc.org In a related application, specific succinate compounds, such as diethyl 2,3-bis(trimethylsilyl)succinate, have been identified as effective internal electron donors in Ziegler-Natta catalysts used for the polymerization of olefins like propylene, highlighting the diverse roles of silylated succinates in polymer synthesis. google.com

Table 1: Representative Silyl-Mediated Polycondensation Reaction

| Reactant 1 | Reactant 2 | Resulting Polymer | Byproduct | Significance |

|---|---|---|---|---|

| Bis(trimethylsilyl) succinate | 1,4-Butanediol | Poly(butylene succinate) (PBS) | Trimethylsilanol (TMSOH) | Synthesis of a key biodegradable polyester under potentially milder conditions. mdpi.comacs.org |

| Bis(trimethylsilyl) succinate | Ethylene glycol | Poly(ethylene succinate) (PES) | Trimethylsilanol (TMSOH) | Formation of a biodegradable polymer with applications in packaging and medicine. nih.gov |

Design and Synthesis of Novel Polymer Architectures Incorporating Succinate Units

The incorporation of succinate units into polymer chains is a key strategy for designing novel materials with tailored properties, particularly biodegradability, thermal characteristics, and mechanical performance. nih.gov Bis(trimethylsilyl) succinate serves as an effective precursor for introducing these succinate moieties into various polymer architectures, including random and block copolymers.

The copolymerization of succinate precursors with other monomers allows for the fine-tuning of material properties. For instance, the ring-opening copolymerization (ROCOP) of succinic anhydride (B1165640) with epoxides like cyclohexene (B86901) oxide can produce pseudo-periodic polymers where the ratio of ether to ester linkages can be controlled. rsc.orgrsc.org Using bis(trimethylsilyl) succinate in polycondensation reactions with a mixture of diols or with di-functionalized macroinitiators enables the synthesis of advanced architectures such as:

Random Copolymers: Reacting bis(trimethylsilyl) succinate with a mixture of different diols (e.g., 1,4-butanediol and a bio-based diol) can yield random copolyesters with properties intermediate between the respective homopolymers, allowing for precise control over melting point, glass transition temperature, and degradation rate. nih.govmdpi.com

Block Copolymers: Sequential addition of monomers or the use of telechelic oligomers can lead to the formation of block copolymers. For example, a polyester block derived from bis(trimethylsilyl) succinate could be combined with a polyether or another polyester block to create materials with unique phase behavior and mechanical properties. rsc.orgacs.org

Functional Polymers: By using functional diols in the reaction with bis(trimethylsilyl) succinate, polymers with pendant functional groups can be synthesized. These groups can be used for subsequent post-polymerization modifications, such as cross-linking or grafting. researchgate.net

The ability to create these diverse architectures is crucial for developing sustainable polymers from renewable resources that can replace conventional plastics in a wide range of applications. acs.orgresearchgate.net

Table 2: Impact of Succinate Incorporation on Polymer Properties

| Polymer Architecture | Succinate Precursor | Co-monomer(s) | Resulting Property Modulation | Reference |

|---|---|---|---|---|

| Random Copolyester | Succinic Anhydride / Dimethyl Succinate | 1,4-Butanediol and a carbohydrate-based diol | Tunable thermal and mechanical properties; enhanced enzymatic degradation compared to pure PBS. | nih.gov |

| Alternating Copolyester | Succinic Anhydride | Cyclohexene Oxide | Creation of poly(ester-alt-ethers) with controlled microstructure; properties depend on the epoxide-to-anhydride ratio. | rsc.org |

| Aliphatic-Aromatic Copolyester | Cyclic Succinate Oligomers | Cyclic Furandicarboxylate Oligomers | Increased glass transition temperature (Tg) and amorphous character while maintaining thermal stability. | mdpi.com |

Role in the Depolymerization and Chemical Recycling of Polymeric Materials

Bis(trimethylsilyl) succinate is a central intermediate in the chemical recycling of succinate-containing polyesters. Chemical recycling is a promising strategy to address plastic waste by breaking down polymers into their constituent monomers or other valuable chemicals, enabling a closed-loop life cycle. acs.orgnih.gov

The depolymerization of polyesters such as poly(ethylene succinate) (PES), poly(butylene succinate) (PBS), and even aromatic polyesters like poly(ethylene terephthalate) (PET) can be effectively achieved using silylating agents. researchgate.netrsc.org Iodotrimethylsilane (B154268) (Me3SiI) has proven to be a particularly effective reagent for this purpose, promoting the cleavage of ester bonds under catalyst-free conditions. researcher.lifechemrxiv.org

In this process, the ester linkages of the polymer are cleaved by the silylating agent, leading to the formation of silyl esters of the dicarboxylic acid monomers and silyl ethers of the diol monomers. When a succinate-based polyester like PES is depolymerized using Me3SiI, the primary product derived from the diacid component is bis(trimethylsilyl) succinate. researcher.lifechemrxiv.orgresearchgate.net

The reaction conditions, including temperature, solvent, and the amount of silylating agent, can be adjusted to optimize the yield of the desired monomer products. researcher.lifechemrxiv.org The resulting bis(trimethylsilyl) succinate can then be isolated and either repolymerized to create new virgin-quality polymer or converted into other high-value chemicals. For example, the silyl ester can be readily hydrolyzed to succinic acid or can cyclize to form succinic anhydride, both of which are important industrial chemical feedstocks. researcher.lifechemrxiv.org This depolymerization-repolymerization loop represents an ideal pathway for a circular plastics economy. nih.gov

Table 3: Depolymerization of Polyesters Yielding Silyl Ester Monomers

| Polymer | Depolymerization Reagent | Key Silyl Ester Product | Reaction Conditions | Significance |

|---|---|---|---|---|

| Poly(ethylene succinate) (PES) | Iodotrimethylsilane (Me3SiI) | Bis(trimethylsilyl) succinate (via intermediate) | Solvent (CH2Cl2 or CH3CN), 25-200 °C | Recovers succinate monomer, which can cyclize to succinic anhydride. researcher.lifechemrxiv.org |

| Poly(ethylene terephthalate) (PET) | Iodotrimethylsilane (Me3SiI) | Bis(trimethylsilyl) terephthalate | Acetonitrile (CH3CN), 150 °C | Demonstrates the utility of silylating agents for recycling common aromatic polyesters. researcher.lifersc.org |

| Polycaprolactone (PCL) | Iodotrimethylsilane (Me3SiI) | 6-(trimethylsilyloxy)hexanoate intermediate | Refluxing conditions, catalyst-free | Produces functionalized monomers useful for new polymer syntheses. rsc.org |

Advanced Spectroscopic and Spectrometric Characterization of Bis Trimethylsilyl Succinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of bis(trimethylsilyl) succinate (B1194679) in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding the molecular framework and the electronic environment of the nuclei.

The ¹H NMR spectrum of bis(trimethylsilyl) succinate is distinguished by its simplicity, which is a direct reflection of the molecule's symmetry. The structure contains two chemically equivalent trimethylsilyl (B98337) (TMS) groups and a symmetrical succinate backbone.

Trimethylsilyl Protons (-Si(CH₃)₃): The 18 protons of the two TMS groups are magnetically equivalent and appear as a single, sharp resonance. This signal is typically found far upfield, a characteristic feature of protons on silicon. A reported spectrum shows this peak as a broad singlet at approximately 0.39 ppm. rsc.org

Succinate Methylene (B1212753) Protons (-CH₂CH₂-): The four protons of the succinate backbone are also chemically and magnetically equivalent due to free rotation around the central carbon-carbon bond and the molecule's symmetry. These protons give rise to a single singlet. In a documented spectrum, this signal appears at δ = 2.87 ppm. rsc.org The deshielding effect of the adjacent carbonyl groups causes this downfield shift relative to simple alkanes.

The absence of spin-spin coupling (splitting) for the methylene protons, resulting in a singlet, indicates that the conformational interconversion between gauche and anti (trans) forms is rapid on the NMR timescale at room temperature. The conformational equilibrium of succinic acid and its derivatives is a subject of considerable interest, as it is influenced by solvent polarity and the ionization state of the carboxyl groups. sisweb.comwarwick.ac.uk While detailed coupling constant analysis would be required to determine the populations of each conformer, the observed singlet represents a time-averaged chemical shift of the methylene protons in their various conformational states.

| Proton Assignment | Observed Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -Si(CH₃)₃ | ~ 0.39 | Singlet (broad) | 18H |

| -OC(O)CH₂CH₂C(O)O- | ~ 2.87 | Singlet | 4H |

Table 1: ¹H NMR Spectral Data for Bis(trimethylsilyl) succinate. rsc.org

The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon skeleton. In a proton-decoupled ¹³C NMR spectrum of bis(trimethylsilyl) succinate, three distinct signals are expected, corresponding to the three unique carbon environments.

Trimethylsilyl Carbons (-Si(CH₃)₃): Similar to the protons, the methyl carbons of the TMS groups are highly shielded and appear at a chemical shift very close to the reference standard, tetramethylsilane (B1202638) (TMS). Their expected chemical shift is in the range of -2 to 2 ppm.

Methylene Carbons (-CH₂CH₂-): The two equivalent methylene carbons of the succinate backbone are expected to resonate in the aliphatic region. For an analogous compound, bis-propargyl-succinate, these carbons appear at 28.85 ppm. jestr.org A similar value is anticipated for bis(trimethylsilyl) succinate.

Carbonyl Carbons (-C=O): The ester carbonyl carbons are significantly deshielded and appear far downfield. The typical range for ester carbonyls is 165-180 ppm. princeton.edu In bis-propargyl-succinate, this peak is observed at 171.51 ppm, providing a reliable estimate for the carbonyl resonance in bis(trimethylsilyl) succinate. jestr.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -Si(C H₃)₃ | ~ 0 |

| -OC(O)C H₂C H₂C(O)O- | ~ 29 |

| -OC (O)CH₂CH₂C (O)O- | ~ 172 |

Table 2: Predicted ¹³C NMR Chemical Shifts for Bis(trimethylsilyl) succinate based on analogous structures. jestr.orgoregonstate.edu

¹H NMR Spectral Interpretation for Silylated Succinate Moieties

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns upon ionization.

Electron Ionization (EI) is a hard ionization technique that generates numerous fragment ions, creating a characteristic mass spectrum that serves as a molecular fingerprint. The EI mass spectrum of bis(trimethylsilyl) succinate (MW = 262.45 g/mol ) is well-documented in spectral libraries. massbank.eu

The molecular ion peak (M⁺) at m/z 262 is typically weak or absent due to the instability of the parent ion. The most significant fragmentation pathways for trimethylsilyl esters involve cleavage of the silyl (B83357) group and fragmentation of the ester moiety.

Key observed fragments include:

m/z 247 [M-15]⁺: This prominent ion results from the loss of a methyl radical (•CH₃) from one of the TMS groups. This is a very common fragmentation for TMS-derivatized compounds.

m/z 147 [M-115]⁺ or [COOSi(CH₃)₃]⁺: This intense peak corresponds to the loss of a •CH₂COOSi(CH₃)₃ radical or can be assigned to the [O=C-O-Si(CH₃)₃]⁺ ion formed through cleavage of the succinate backbone. This fragment is highly characteristic of TMS esters of dicarboxylic acids.

m/z 73 [Si(CH₃)₃]⁺: This is almost invariably the base peak (most intense signal) in the spectrum of TMS-containing compounds. It corresponds to the stable trimethylsilyl cation.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Identity |

| 247 | 21.3 | [M-CH₃]⁺ | Loss of a methyl group |

| 147 | 99.9 | [M-CH₂COOTMS]⁺ | Cleavage of succinate backbone |

| 75 | 44.0 | [HO=Si(CH₃)₂]⁺ | Rearrangement ion |

| 73 | -- | [Si(CH₃)₃]⁺ | Base peak in many spectra |

Table 3: Major fragment ions in the Electron Ionization (EI) mass spectrum of Bis(trimethylsilyl) succinate. massbank.eu (Note: Relative intensities can vary between instruments. The base peak is often m/z 73, though m/z 147 is dominant in some spectra).

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). enovatia.com This precision allows for the unambiguous determination of a compound's elemental formula, a critical step in its identification.

The molecular formula of bis(trimethylsilyl) succinate is C₁₀H₂₂O₄Si₂. Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ²⁸Si), the theoretical monoisotopic mass can be calculated. wikipedia.org This value serves as a benchmark for experimental HRMS measurements. The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions makes it superior to low-resolution MS for structural confirmation. enovatia.com

| Parameter | Value |

| Molecular Formula | C₁₀H₂₂O₄Si₂ |

| Nominal Mass | 262 Da |

| Monoisotopic Mass (Calculated) | 262.10566 Da |

| Monoisotopic Mass (Database) | 262.10566 |

Table 4: High-Resolution Mass Spectrometry Data for Bis(trimethylsilyl) succinate. sisweb.commassbank.eu

Elucidation of Electron Ionization (EI) Fragmentation Patterns

X-ray Crystallography for Solid-State Structural Elucidation of Bis(trimethylsilyl) Succinate Analogs

As of the current literature, a single-crystal X-ray diffraction structure for bis(trimethylsilyl) succinate has not been reported. However, analysis of crystallographic data for analogs provides valuable insight into the likely solid-state conformation and intermolecular interactions.

For the succinate backbone, the key conformational feature is the torsion angle around the central C-C bond, leading to either an anti (trans) or gauche conformation. In the solid state, many simple, unbranched succinate diesters adopt a planar, all-anti conformation. Given the significant steric demand of the two trimethylsilyl groups, it is highly probable that bis(trimethylsilyl) succinate would also adopt an extended anti conformation in the crystal lattice to place these bulky groups as far from each other as possible. This would result in a centrosymmetric or pseudo-centrosymmetric molecular shape, which often facilitates efficient crystal packing.

Computational and Theoretical Studies on Bis Trimethylsilyl Succinate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are essential for elucidating the electronic landscape of a molecule, defining how and where electrons are distributed and how atoms are bonded together. Methods like Density Functional Theory (DFT) are frequently employed for their balance of accuracy and computational efficiency, often using functionals such as B3LYP in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p) to model the electron orbitals. science.govresearchgate.net

For bis(trimethylsilyl) succinate (B1194679), these calculations can predict key aspects of its electronic structure:

Bonding and Charge Distribution: The presence of highly electronegative oxygen atoms results in significant polarization of the carbonyl (C=O) and ester (O-C) bonds. The silicon-oxygen (Si-O) bonds also exhibit a high degree of ionic character due to the difference in electronegativity between silicon and oxygen. Natural Bond Orbital (NBO) analysis is a common computational technique used to quantify this charge distribution, revealing the partial charges on each atom. researchgate.net This analysis helps in understanding the molecule's electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack.

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. In bis(trimethylsilyl) succinate, the HOMO is expected to be localized around the oxygen atoms, while the LUMO is likely centered on the carbonyl carbons.

The table below summarizes the typical parameters obtained from quantum chemical calculations and their significance in understanding the electronic structure of bis(trimethylsilyl) succinate.

| Calculated Parameter | Significance | Expected Findings for Bis(trimethylsilyl) succinate |

| Optimized Geometry | Predicts the most stable 3D arrangement of atoms. | Provides precise bond lengths (e.g., C=O, C-O, Si-O) and bond angles (e.g., O-C=O, Si-O-C). |

| Partial Atomic Charges (NBO/Mulliken) | Quantifies electron distribution across the molecule. science.gov | High negative charge on oxygen atoms; positive charge on carbonyl carbons and silicon atoms. |

| HOMO/LUMO Energies | Determines electron-donating/accepting ability and reactivity. | HOMO localized on ester oxygens; LUMO localized on antibonding π* orbitals of the carbonyl groups. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (red) and electron-poor (blue) regions. | Negative potential (red) around carbonyl oxygens; positive potential (blue) around the trimethylsilyl (B98337) groups. |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the four-carbon succinate backbone, combined with the steric bulk of the two trimethylsilyl (TMS) groups, gives rise to a complex conformational landscape for bis(trimethylsilyl) succinate. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and determine their relative stabilities.

The primary source of conformational isomerism in the succinate moiety is the rotation around the central C2-C3 single bond, leading to anti (dihedral angle of 180°) and gauche (dihedral angle of ±60°) arrangements of the two ester groups. Further rotational freedom exists around the C1-C2, C3-C4, Si-O, and O-C bonds.

Computational methods used to explore this landscape include:

Potential Energy Surface (PES) Scans: This involves systematically rotating specific dihedral angles and calculating the energy at each step to map out the energy profile, identifying minima (stable conformers) and maxima (transition states between conformers).

Molecular Mechanics (MM) and Ab Initio Methods: Initial explorations may use faster MM methods, followed by more accurate DFT or ab initio calculations (e.g., MP2) to refine the geometries and energies of the most stable conformers.

Studies on sterically hindered molecules containing TMS groups suggest that steric repulsion is the dominant factor governing conformational preference. For bis(trimethylsilyl) succinate, it is highly probable that the lowest-energy conformer is one that maximizes the distance between the two bulky TMS groups. This would favor an extended, anti-periplanar arrangement of the succinate backbone. Gas-phase electron diffraction studies, complemented by high-level theoretical calculations on related silylated bisketenes, have shown that predicting the exact conformational preferences in flexible, sterically crowded molecules can be challenging, sometimes resulting in multiple low-energy conformers coexisting. researchgate.net

The table below outlines the key conformational features of bis(trimethylsilyl) succinate.

| Conformer Type | Defining Dihedral Angle | Relative Stability | Key Influencing Factors |

| Anti | O=C-C-C=O ≈ 180° | Likely the most stable conformer. | Minimizes steric repulsion between the two large bis(trimethylsilyl) ester groups. |

| Gauche | O=C-C-C=O ≈ ±60° | Higher in energy than the anti conformer. | Increased steric clash between the ester groups and their bulky TMS substituents. |

| Rotamers (Si-O bond) | C-O-Si-C | Rotation is possible but will be influenced by the succinate backbone conformation. | Steric interactions between the methyl groups on silicon and the rest of the molecule. |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for investigating reaction pathways, allowing for the characterization of transient species like intermediates and transition states that are difficult to observe experimentally. A relevant reaction involving bis(trimethylsilyl) succinate is its formation from the corresponding bisketene, bis(trimethylsilyl)-1,2-bisketene. acs.orgacs.org

The mechanism of this transformation, typically an addition of an alcohol or water to the bisketene, can be modeled using DFT. Such calculations focus on:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface.

Calculating Activation Energies: Determining the energy barrier (ΔG‡) for each step by finding the energy difference between the reactant and the transition state. The transition state is a first-order saddle point on the energy surface and is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

Investigating Catalysis: Modeling how a catalyst or a second molecule of a reagent can lower the activation energy. For instance, studies on the reaction of a bisketene with an amine showed a mechanism involving catalysis by a second amine molecule. researchgate.net

A proposed mechanism for the formation of bis(trimethylsilyl) succinate from its bisketene precursor via alcoholysis would involve a two-step nucleophilic addition. DFT calculations could be used to compare the energetics of different potential pathways, such as a concerted versus a stepwise mechanism, and to understand the role of the solvent. rsc.org

The following table outlines the key stages in a theoretically elucidated reaction mechanism for the formation of one of the ester groups.

| Reaction Stage | Description | Computational Focus |

| Reactants | Bis(trimethylsilyl)-1,2-bisketene + Alcohol (ROH) | Geometry optimization and energy calculation of the separated reactants. |

| Transition State 1 (TS1) | Nucleophilic attack of the alcohol oxygen on a ketene (B1206846) carbonyl carbon. | Locating the saddle point structure; calculating the activation energy barrier. The structure would show a partially formed O-C bond and a distorted ketene geometry. |

| Intermediate | An enol ester intermediate is formed. | Geometry optimization to confirm it as a local minimum on the energy surface. |

| Transition State 2 (TS2) | Tautomerization of the enol to the final ester product. | Locating the transition state for the proton transfer, possibly mediated by a solvent or another alcohol molecule. |

| Product | The corresponding silyl (B83357) ketene trimethylsilyl ester. A second, similar sequence of steps would yield the final bis(trimethylsilyl) succinate. | Geometry optimization and energy calculation to determine the overall reaction enthalpy (ΔH). |

Future Research Directions and Emerging Applications of Bis Trimethylsilyl Succinate

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic methods for bis(trimethylsilyl) succinate (B1194679) often involve reagents that raise environmental and economic concerns. A primary focus of future research is the development of greener and more efficient synthetic pathways. One promising approach involves the use of hexamethyldisilazane (B44280) (HMDS) under solvent-free conditions, which offers several advantages, including the use of untreated reactants, mild and neutral reaction conditions, and a significant reduction in waste. researchgate.net This method avoids the evolution of hydrogen halides and the need for an additional base, contributing to a more sustainable process. researchgate.net

Further research is also directed towards the depolymerization of bio-based polyesters like poly(butylene succinate) (PBS) to yield valuable monomers, including bis(trimethylsilyl) succinate. researchgate.netresearchgate.net This chemical recycling approach not only addresses plastic waste but also provides a sustainable route to this important chemical intermediate. The use of iodotrimethylsilane (B154268) (Me3SiI) has shown promise in the catalyst-free depolymerization of polyesters such as poly(ethylene succinate) (PES), leading to the formation of bis(trimethylsilyl) succinate, which can then cyclize to succinic anhydride (B1165640). researchgate.netresearchgate.net Optimizing reaction conditions, such as temperature and solvent, will be crucial for maximizing the yield and selectivity of bis(trimethylsilyl) succinate from these depolymerization processes. researchgate.net

Exploration of Novel Catalytic Roles and Organocatalytic Applications

The potential of bis(trimethylsilyl) succinate and its precursors in catalysis is an expanding area of investigation. While not a direct catalyst itself, its parent compound, succinic acid, has been demonstrated as an effective and environmentally benign organocatalyst. acgpubs.org Succinic acid has been successfully employed in multi-component reactions, such as the Strecker synthesis of α-amino nitriles, using trimethylsilyl (B98337) cyanide (TMS-CN) as a cyanide source. acgpubs.org This highlights the potential for developing catalytic systems based on succinate derivatives.

Future research could explore the use of bis(trimethylsilyl) succinate in conjunction with metal catalysts or as a precursor for novel organocatalysts. Its silyl (B83357) groups could influence the steric and electronic properties of catalytic intermediates, potentially leading to enhanced selectivity and reactivity. The development of chiral phosphine (B1218219) catalysts for asymmetric reactions, such as intramolecular annulations, demonstrates the broader trend of using complex organic molecules to achieve high levels of stereocontrol. nih.gov Investigating the role of succinate-based ligands in such systems could unlock new catalytic transformations. For instance, diethyl 2,3-bis(trimethylsilyl)succinate has been mentioned as a suitable compound in catalyst components for olefin polymerization. google.comgoogle.com

Integration into Advanced Functional Materials and Supramolecular Assemblies

The structure of bis(trimethylsilyl) succinate makes it an intriguing candidate for incorporation into advanced functional materials and supramolecular assemblies. The succinate backbone provides a flexible linker, while the trimethylsilyl groups can be tailored for specific interactions. Research into supramolecular self-assembly has shown that dicarboxylic acids like succinic acid can form complex hydrogen-bonded networks. rsc.org The silylated version, bis(trimethylsilyl) succinate, could offer different assembly motifs due to altered hydrogen bonding capabilities and the introduction of sterically demanding silyl groups.

The formation of polymeric chains and intricate three-dimensional networks has been observed in related organometallic compounds, suggesting the potential for creating novel materials with unique structural and functional properties. acs.org For example, the reaction of α,α'-bis(trimethylsilyl)-m-xylene with mercury(II) acetate (B1210297) leads to a meso-dimercurated compound that forms ladder-type polymeric chains. acs.org Exploring the coordination chemistry of bis(trimethylsilyl) succinate with various metal centers could lead to the development of new metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis.

Applications in Chemo-Enzymatic Synthesis and Biocatalysis

The synergy between chemical synthesis and enzymatic processes, known as chemo-enzymatic synthesis, offers powerful strategies for producing complex molecules with high selectivity and efficiency. beilstein-journals.orgrsc.org Bis(trimethylsilyl) succinate can serve as a key intermediate in these integrated synthetic routes. For instance, lipases, a class of enzymes with excellent stability in organic solvents, are widely used for the kinetic resolution of racemates and the regioselective modification of complex molecules. nih.govmdpi.com

A chemo-enzymatic approach has been successfully used for the synthesis of proline analogues of rapamycin, where a microbial lipase (B570770) catalyzes the regioselective acylation of rapamycin. mdpi.comgoogle.com Future research could explore the use of bis(trimethylsilyl) succinate as a substrate or protecting group in lipase-catalyzed reactions, leveraging the enzyme's selectivity to achieve specific chemical transformations. The development of chemo-enzymatic strategies for producing bio-based additives and polymers is an emerging field where bis-pyrrolidone structures derived from bio-based building blocks are being investigated. rsc.org

Furthermore, understanding the metabolic pathways involving succinate is crucial for applications in biocatalysis. Succinate is a key metabolite in the tricarboxylic acid (TCA) cycle, and its levels can be modulated through genetic engineering of microorganisms. nih.govacs.org Bis(trimethylsilyl) succinate is often used as a derivatizing agent for the analysis of succinate and other metabolites by gas chromatography-mass spectrometry (GC-MS). nih.govaacrjournals.org This analytical application is vital for monitoring and optimizing microbial production of succinic acid and other valuable chemicals. The integration of biocatalytic steps to produce succinate from renewable feedstocks, followed by chemical conversion to bis(trimethylsilyl) succinate, represents a promising avenue for sustainable chemical manufacturing. acs.org

Q & A

Q. What are the established synthetic routes for Bis(trimethylsilyl) succinate, and what factors influence yield optimization?

Methodological Answer: Bis(trimethylsilyl) succinate is typically synthesized via silylation of succinic acid using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., pyridine or triethylamine). Key steps include:

- Reaction Stoichiometry: A 2:1 molar ratio of TMSCl to succinic acid ensures complete derivatization. Excess TMSCl may lead byproducts like tris(trimethylsilyl) species.

- Solvent Selection: Anhydrous conditions (e.g., dichloromethane or THF) prevent hydrolysis of TMSCl .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or vacuum distillation removes unreacted reagents.

Yield optimization requires monitoring reaction time (typically 12–24 hours) and temperature (room temperature to 60°C). Contradictions in reported yields (50–85%) may arise from residual moisture or incomplete neutralization of HCl byproducts .

Q. How can researchers characterize Bis(trimethylsilyl) succinate using spectroscopic techniques, and what are the key spectral markers?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Trimethylsilyl (TMS) protons resonate at δ 0.1–0.3 ppm. The succinate backbone shows peaks at δ 2.6–2.8 ppm (CH₂ groups).

- ¹³C NMR: TMS carbons appear at δ 1–2 ppm; carbonyl carbons (C=O) at δ 170–175 ppm.

- IR Spectroscopy: Strong Si-O-C stretching vibrations at 1050–1250 cm⁻¹ and C=O stretches at 1700–1750 cm⁻¹ confirm derivatization .

- Mass Spectrometry (GC-MS): Molecular ion [M⁺] at m/z 290 (C₁₀H₂₂O₄Si₂) with fragments at m/z 73 [(CH₃)₃Si⁺] and m/z 147 [succinate-TMS⁺] .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data for Bis(trimethylsilyl) succinate across different solvent systems?

Methodological Answer: Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often stem from hydrolysis sensitivity or impurities. To resolve contradictions:

Controlled Solubility Testing: Use Karl Fischer titration to ensure solvent dryness.

Temperature Gradients: Measure solubility at 25°C, 40°C, and 60°C to assess thermal stability.

HPLC-PDA Analysis: Detect hydrolyzed products (e.g., succinic acid) that may alter solubility profiles .

A 2020 study noted 20% lower solubility in THF compared to dichloromethane due to trace water content; rigorous drying protocols reduced this gap by 15% .

Q. What strategies are effective in minimizing hydrolysis of Bis(trimethylsilyl) succinate during experimental procedures?

Methodological Answer: Hydrolysis is a critical challenge due to the labile Si-O bond. Mitigation strategies include:

- Inert Atmosphere: Conduct reactions under nitrogen/argon to exclude moisture.

- Acid Scavengers: Add molecular sieves (3Å) or anhydrous MgSO₄ to absorb residual water.

- Low-Temperature Storage: Store at –20°C in sealed, septum-capped vials.

A 2023 study demonstrated that adding 1% (v/v) triethylamine as a stabilizer reduced hydrolysis by 40% over 72 hours in aqueous-organic biphasic systems .

Q. How can Bis(trimethylsilyl) succinate be utilized as a derivatizing agent in GC-MS analysis of polar metabolites?

Methodological Answer: Bis(trimethylsilyl) succinate enhances volatility of polar compounds (e.g., carboxylic acids, alcohols):

Derivatization Protocol:

- React 1 mg analyte with 50 µL Bis(trimethylsilyl) succinate in pyridine (70°C, 30 minutes).

- Quench with 100 µL methanol to terminate the reaction.

GC-MS Conditions:

- Column: DB-5MS (30 m × 0.25 mm).

- Temperature Program: 50°C (2 min) → 10°C/min → 300°C (5 min).

- Detection: SIM mode for m/z 73 and 146.

A 2021 study reported 95% derivatization efficiency for succinic acid in urine samples, with a LOD of 0.1 ng/mL .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the thermal stability of Bis(trimethylsilyl) succinate?

Methodological Answer: Contradictions in thermal stability (e.g., decomposition at 100°C vs. 150°C) arise from:

- Analytical Techniques: TGA (thermogravimetric analysis) may show earlier decomposition due to oxidative side reactions, while NMR under inert conditions shows higher stability.

- Purity: Impurities like residual HCl accelerate degradation.

Researchers should replicate studies under identical conditions (e.g., inert vs. air atmosphere) and validate via multiple methods (TGA, DSC, NMR) .

Q. Experimental Design Considerations

Q. What are the critical parameters for designing a kinetic study on the reactivity of Bis(trimethylsilyl) succinate in nucleophilic acyl substitution reactions?

Methodological Answer: Key parameters include:

- Substrate Concentration: Vary [Bis(trimethylsilyl) succinate] from 0.1–1.0 M to assess rate dependence.

- Nucleophile Strength: Compare reactivity with amines (e.g., aniline) vs. alkoxides.

- Solvent Polarity: Use Kamlet-Taft parameters to correlate solvent effects (e.g., ε for THF = 7.5 vs. DCM = 8.9).

A 2022 study found second-order kinetics in DCM with an activation energy of 45 kJ/mol, while polar aprotic solvents (DMF) deviated due to ion-pairing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.